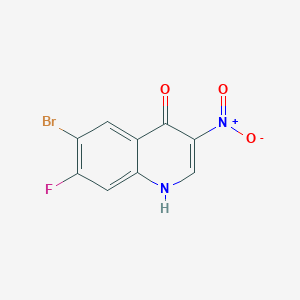
1,4-bis((9H-carbazol-9-yl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((9H-carbazol-9-yl)methyl)benzene is a chemical compound often used in the field of electrochromic polymers . It is known for its high triplet energy and deep highest occupied molecular orbital level .
Synthesis Analysis
The synthesis of this compound involves electropolymerization onto ITO transparent conductive glass . In one study, a this compound-containing homopolymer and four other derivatives were electropolymerized on ITO-polyethylene terephthalate (PET) substrates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a biscarbazole-containing group, which shows a stronger electron-donating property than that of the ED derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily electrochemical in nature. The compound displays a lower onset potential than that of EDOT and EDm .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its electrochromic performances. For example, the P(2DCB-co-ED) film presents slate grey, dark khaki, and dark olive green at 0.0, 1.0, and 1.2 V .科学的研究の応用
Electrochromic Properties
- Synthesis and Electrochromic Applications: A study by Aydın & Kaya (2013) detailed the synthesis of novel copolymers containing carbazole, including 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene. These copolymers exhibited notable electrochromic properties, with potential applications in electrochromic devices.
Organic Light-Emitting Diodes (OLEDs)
- Use in OLEDs: Research by Tsuboi et al. (2009) explored the thermal, electrical, and spectroscopic properties of organic compounds containing carbazole, including 1,4-bis((9H-carbazol-9-yl)methyl)benzene, as host materials for blue organic light-emitting diodes (OLEDs). The study highlighted its efficiency and stability as a host material.
Photophysical Properties
- Photophysical Characterization: The photophysical properties of C60/C70 bonded with 1,4-bis[(carbazole-9-yl)methyl]benzene were studied by Hai (2009) and Hai-rong & He-ping (2009). They examined the electrochemical properties and two-photon absorption characteristics of these compounds.
Polymer Synthesis and Characterization
- Polymer Development: The electrosynthesis and characterization of electrochromic materials derived from poly(1,3-bis(9H-carbazol-9-yl)benzene) and their application in electrochromic devices were investigated in a study by Xu et al. (2012). This research demonstrated the potential of these polymers in developing high-contrast electrochromic devices.
Environmental Applications
- Environmental Applications: A unique application of carbazole-based polymers, including this compound, was explored by Xiong et al. (2019). They developed carbazole-bearing porous organic polymers with exceptional iodine capture capabilities, presenting an innovative approach to addressing environmental issues.
作用機序
Target of Action
The primary target of 1,4-bis((9H-carbazol-9-yl)methyl)benzene is the electrochromic device . This compound is used as a potential electrode in these devices .
Mode of Action
This compound interacts with its target by being electropolymerized onto ITO transparent conductive glass . The biscarbazole-containing group in the compound shows a stronger electron-donating property than that of the ED derivatives .
Biochemical Pathways
The compound affects the electrochromic switching performance of the device . It is involved in the redox process and color-bleach kinetics .
Result of Action
The compound results in high-contrast electrochromic devices . The PbCmB film displays four types of color variations (bright gray, dark gray, dark khaki, and dark olive green) from 0.0 to 1.2 V . The P(bCmB-co-bTP) displays a high transmittance variation and a satisfactory coloration efficiency .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the compound is electropolymerized onto ITO transparent conductive glass . The electrochromic properties of the compound are also affected by the voltage applied .
将来の方向性
特性
IUPAC Name |
9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXVGOWDDWYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)

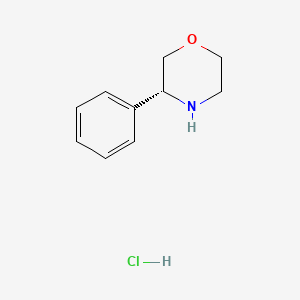
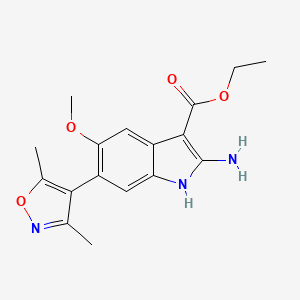
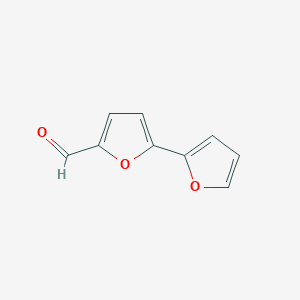

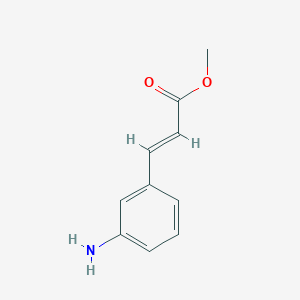
![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)

![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
